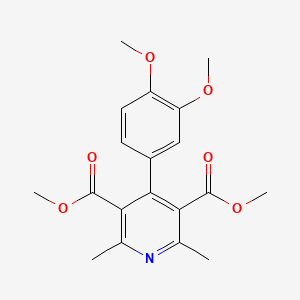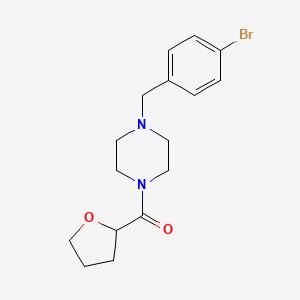![molecular formula C21H18N2O5 B5344661 2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5344661.png)
2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl propionate, also known as MNQ, is a synthetic compound that has been widely studied for its potential applications in scientific research. MNQ belongs to the family of quinoline-based compounds, which are known for their diverse biological activities and therapeutic potential.
Applications De Recherche Scientifique
2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl propionate has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to exhibit potent antiproliferative activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been studied for its potential as an anti-inflammatory and neuroprotective agent.
Mécanisme D'action
The mechanism of action of 2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl propionate is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. This compound has been shown to bind to DNA and disrupt its structure, leading to cell cycle arrest and apoptosis. This compound also inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting topoisomerase II, this compound prevents the repair of DNA damage, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. This compound has also been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C. In addition, this compound has been shown to modulate the expression of various genes involved in cancer cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl propionate has several advantages for lab experiments, including its high potency and selectivity against cancer cells. This compound is also relatively easy to synthesize and purify, making it a useful tool for studying the mechanism of action of anticancer agents. However, this compound has some limitations, including its poor solubility in aqueous solutions and its potential toxicity to normal cells. This compound also has limited stability in solution, which can affect its activity over time.
Orientations Futures
There are several future directions for the study of 2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl propionate. One area of research is the development of this compound analogs with improved potency and selectivity against cancer cells. Another area of research is the investigation of the molecular mechanisms underlying the anticancer activity of this compound. This could involve the identification of specific target proteins or pathways that are affected by this compound. Finally, this compound could be studied for its potential applications in combination therapy with other anticancer agents, such as chemotherapy or radiation therapy.
Méthodes De Synthèse
The synthesis of 2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl propionate involves the reaction of 2-methoxy-5-nitrobenzaldehyde with 8-hydroxyquinoline in the presence of propionic anhydride as a reagent. This reaction yields this compound as a yellow solid with a melting point of 180-182°C. The purity of this compound can be further improved by recrystallization from ethanol or acetonitrile.
Propriétés
IUPAC Name |
[2-[(E)-2-(2-methoxy-5-nitrophenyl)ethenyl]quinolin-8-yl] propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c1-3-20(24)28-19-6-4-5-14-7-9-16(22-21(14)19)10-8-15-13-17(23(25)26)11-12-18(15)27-2/h4-13H,3H2,1-2H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMQWUXPFIAQLP-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=C(C=CC(=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=C(C=CC(=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(4-acetylphenyl)amino]carbonyl}-4-chlorobenzamide](/img/structure/B5344578.png)
![5-(4-chlorophenyl)-1-{2-[7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5344583.png)
![N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5344587.png)
![1-(methylsulfonyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5344594.png)
![N'-11H-indeno[1,2-b]quinoxalin-11-ylidene-2-phenylacetohydrazide](/img/structure/B5344612.png)
![N-(2-hydroxyethyl)-N-methyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5344618.png)
![2-[({1-[(3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5344626.png)
![4-phenyl-3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-pyrazol-5-amine](/img/structure/B5344631.png)

![7-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5344645.png)

![1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-methyl-1,4-diazepan-5-one](/img/structure/B5344674.png)
![7-{[2-(1-pyrrolidinylmethyl)-1,3-thiazol-5-yl]carbonyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5344681.png)
![2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-6-iodo-3-methyl-4(3H)-quinazolinone](/img/structure/B5344682.png)